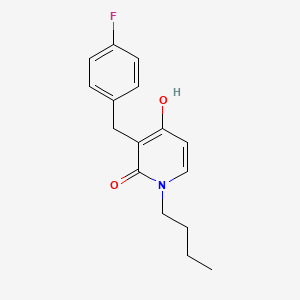

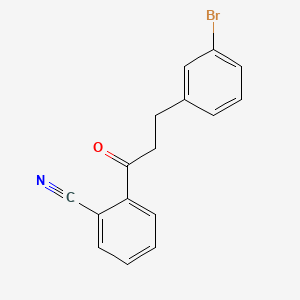

3-(3-Bromophenyl)-2'-cyanopropiophenone

Vue d'ensemble

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Application 1: Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

- Summary of the Application : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Application 2: Pharmacokinetic Study and Metabolite Identification

- Summary of the Application : A related compound, 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, is a synthetic tetrahydroisoquinoline. This study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo .

- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

- Results or Outcomes : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Application 3: Radiosynthesis of 2-[18F] Fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

- Summary of the Application : This compound is used in the fully automated radiosynthesis of 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine . This tracer is used in biodistribution and micro-PET studies .

- Methods of Application : The tracer was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F .

- Results or Outcomes : The tracer was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Application 4: Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin

- Summary of the Application : This compound is used in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin . This compound is an easily accessible 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .

Application 5: Radiosynthesis of 2-[18F] Fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

- Summary of the Application : This compound is used in the fully automated radiosynthesis of 2-[18F] fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine . This tracer is used in biodistribution and micro-PET studies .

- Methods of Application : The tracer was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F .

- Results or Outcomes : The tracer was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Application 6: Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions for handling and storage.

Orientations Futures

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a detailed analysis, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.

Propriétés

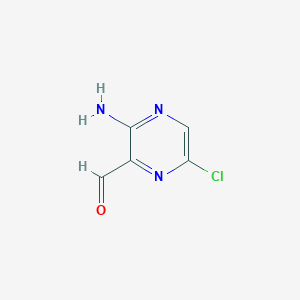

IUPAC Name |

2-[3-(3-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDAIUSXIVCARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251638 | |

| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-2'-cyanopropiophenone | |

CAS RN |

898782-09-7 | |

| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)